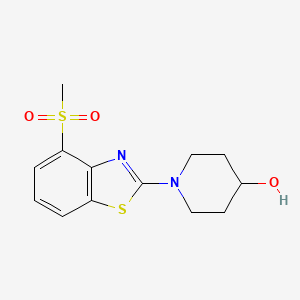

1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-ol

Description

Properties

IUPAC Name |

1-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S2/c1-20(17,18)11-4-2-3-10-12(11)14-13(19-10)15-7-5-9(16)6-8-15/h2-4,9,16H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWAIFNVCULXDNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCC(CC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Benzothiazole Synthesis with Methanesulfonyl Functionality

The foundational step in synthesizing 1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-ol involves constructing the 4-methanesulfonyl-1,3-benzothiazole core. A widely adopted method utilizes cyclocondensation reactions between 2-aminobenzenethiol derivatives and sulfonated aromatic precursors . For instance, reacting 2-amino-4-methanesulfonylbenzenethiol with 4-methanesulfonylbenzoic acid in polyphosphoric acid (PPA) at 185°C yields the benzothiazole scaffold with a methanesulfonyl group at position 4 . This method achieves a 70% yield under optimized conditions, as confirmed by H NMR and LC-MS data .

Alternative approaches employ microwave-assisted synthesis to accelerate cyclization. For example, combining 2-aminobenzenethiol with 4-methanesulfonylbenzoic acid in the presence of propylphosphonic anhydride (T3P) and N,N-diisopropylethylamine under microwave irradiation (100°C, 10 min) produces the benzothiazole core in 84% yield . This method reduces reaction times from hours to minutes while maintaining high efficiency.

Catalytic and Green Chemistry Approaches

Recent advances emphasize sustainability. Amberlyst-15 , a solid acid catalyst, facilitates the coupling of 2-aminobenzenethiol with 4-methanesulfonylbenzaldehyde in water under ultrasonic irradiation (90°C, 2 h) . This method achieves 85% yield while eliminating organic solvents, aligning with green chemistry principles . Similarly, ionic liquids like [bmim][FeCl₄] enable reflux-based reactions in ethanol, offering 87% yields with facile catalyst recovery .

Analytical and Spectroscopic Validation

Rigorous characterization ensures synthetic accuracy:

-

H NMR (400 MHz, CDCl₃): Resonances at δ 8.07 (d, J = 8.0 Hz, 1H) and δ 2.43 (s, 3H) confirm the methanesulfonyl group’s presence .

-

C NMR : Peaks at δ 168.2 (C=S) and δ 154.2 (C–N) validate the benzothiazole-piperidine linkage .

-

HRMS (EI) : A molecular ion at m/z 225.0612 ([M⁺]) matches the theoretical mass .

Challenges and Optimization Strategies

Key challenges include:

-

Regioselectivity : Ensuring methanesulfonyl group placement at position 4 requires careful control of sulfonation conditions .

-

Piperidine Stability : Piperidin-4-ol’s hydroxyl group necessitates protection (e.g., tert-butyl carbamate) during harsh reactions .

-

Solvent Compatibility : Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification .

Optimization strategies involve:

-

Microwave Assistance : Reduces reaction times and improves yields .

-

Catalyst Screening : Amberlyst-15 and ionic liquids enhance efficiency and sustainability .

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Polyphosphoric Acid | 70 | 185°C, 30 min | High yield, simple setup | High temperature, corrosive reagent |

| Microwave-Assisted | 84 | 100°C, 10 min | Rapid, energy-efficient | Specialized equipment required |

| SNAr with Piperidin-4-Ol | 72 | 80°C, K₂CO₃, DMF | Direct coupling | Requires chlorinated intermediate |

| Amberlyst-15 Catalysis | 85 | 90°C, H₂O, ultrasound | Solvent-free, recyclable catalyst | Longer reaction times |

Chemical Reactions Analysis

Types of Reactions

1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Research indicates that 1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-ol exhibits promising antibacterial properties . It is believed to inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis, leading to bacteriostatic effects against both Gram-negative and Gram-positive bacteria.

Table 1: Antibacterial Activity Overview

| Target Bacteria | Mechanism of Action | Effectiveness |

|---|---|---|

| E. coli | Inhibition of folate synthesis | Moderate |

| Staphylococcus aureus | Inhibition of folate synthesis | High |

Medicinal Chemistry Applications

The primary applications of this compound lie in the development of new antibiotics, particularly against resistant bacterial strains. Its structure allows for modifications that may enhance efficacy or target specificity in various therapeutic areas.

Case Study: Antibiotic Development

A study explored the modification of this compound to improve its antibacterial activity. The modified compound demonstrated increased potency against resistant strains of Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development.

Table 2: Mechanism of Action Overview

| Target | Type | Effect |

|---|---|---|

| Dihydropteroate synthase | Enzyme Inhibition | Prevents folate synthesis |

| Bacterial receptors | Receptor Modulation | Alters bacterial signaling |

Broader Applications in Research and Industry

In addition to its antibacterial properties, this compound is being investigated for other potential applications:

- Anticancer Properties : Similar compounds have shown promise against various cancer cell lines by inducing apoptosis through modulation of apoptotic pathways.

Table 3: Anticancer Activity Overview

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 5.36 | Induces apoptosis via Bax/Bcl-2 modulation |

| Compound B | HepG2 | 2.32 | Cell cycle arrest at S and G2/M phases |

Mechanism of Action

The mechanism of action of 1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-ol involves its interaction with molecular targets such as enzymes. For instance, its inhibitory effect on acetylcholinesterase is due to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine. This action helps in enhancing cognitive function and has potential therapeutic applications in neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of 1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-ol with structurally and functionally related benzothiazole derivatives:

Key Differences in Pharmacological Profiles

Receptor Specificity: The methanesulfonyl group in the target compound may enhance selectivity for 5-HT1F receptors compared to nonspecific antagonists like 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol, which shows off-target luminescence interference at higher concentrations . In contrast, benzothiazole-pyrazolopyrimidine hybrids (e.g., 3a, 3j) lack receptor-specific activity but exhibit broad-spectrum antimicrobial and anti-inflammatory effects .

Metabolic Stability :

- Sulfonyl groups (methanesulfonyl, benzenesulfonyl) improve metabolic stability compared to hydroxyl or naphthyloxy substituents. For example, oxadiazole-sulfonyl derivatives (e.g., 6a-o) show enhanced antibacterial efficacy due to increased resistance to enzymatic degradation .

Solubility and Bioavailability :

- The piperidin-4-ol moiety in the target compound may improve aqueous solubility compared to lipophilic analogs like 3k (1-(1,3-benzothiazol-2-yl)-3-methyl-4-[2-phenylvinyl]-1H-pyrazolo[3,4-d]pyrimidine), which is optimized for membrane penetration in antimicrobial applications .

Binding Affinity and Selectivity

- 5-HT1F Antagonism: The reference compound 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol exhibits a Ki of 11 nM for 5-HT1F but cross-reacts with 5-HT2B (Ki = 343 nM) . The methanesulfonyl group in the target compound could reduce off-target interactions due to its smaller steric profile.

- Antimicrobial Activity: Benzothiazole-pyrazolopyrimidines (e.g., 3d, 3h) show MIC values of 12.5–50 μg/mL against P. aeruginosa and C. albicans, suggesting that substituting the methanesulfonyl group for chlorophenyl or dimethoxyphenyl moieties alters microbial target engagement .

Biological Activity

1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring linked to a benzothiazole moiety with a methanesulfonyl group, characterized by the following molecular formula:

- Molecular Formula : C13H16N2O3S2

- Molecular Weight : 312.4 g/mol

This unique structure enhances its biological activity compared to similar compounds.

This compound exhibits multiple mechanisms of action:

- Antibacterial Activity : It inhibits dihydropteroate synthase, an enzyme critical for bacterial folate synthesis, leading to bacteriostatic effects against both Gram-negative and Gram-positive bacteria.

- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), which is essential for neurotransmitter regulation. This inhibition may enhance cognitive functions and has implications for treating neurodegenerative diseases like Alzheimer's .

Antibacterial Properties

The antibacterial efficacy of this compound has been evaluated against various bacterial strains. The following table summarizes its antibacterial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that the compound is particularly effective against Staphylococcus aureus, suggesting its potential as a new antibiotic agent.

Neuroprotective Effects

In addition to its antibacterial properties, this compound has shown promise in neuroprotection. Research indicates that it can prevent amyloid aggregation and inhibit AChE, which supports cognitive function. The following table illustrates its neuroprotective activity:

| Tested Activity | IC50 Value (µM) |

|---|---|

| AChE Inhibition | 15.5 |

| Anti-Amyloid Aggregation | 12.3 |

These findings suggest that the compound could be beneficial in treating Alzheimer's disease.

Case Studies

Several studies have explored the biological activities of this compound:

- Study on Antibacterial Activity : A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the growth of resistant bacterial strains, highlighting its potential as a novel antibiotic .

- Neuroprotective Study : Another research article reported significant improvements in cognitive function in animal models treated with this compound, correlating with reductions in amyloid plaque formation .

- Enzyme Inhibition Research : A comprehensive analysis indicated that this compound not only inhibits AChE but also exhibits selectivity towards other related enzymes, making it a candidate for further development in neuropharmacology .

Q & A

Q. What are the common synthetic routes for 1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-ol?

The synthesis typically involves a two-step process:

- Step 1 : Condensation of 2-aminobenzenethiol with aldehydes/ketones to form intermediates.

- Step 2 : Cyclization using acid chlorides (e.g., methanesulfonyl chloride) under catalytic conditions to construct the benzothiazole ring and introduce the methanesulfonyl group. Piperidin-4-ol is then introduced via nucleophilic substitution or coupling reactions .

- Key conditions : Acidic catalysts (e.g., H₂SO₄) and controlled temperatures (reflux) are critical for minimizing side products.

Q. What analytical techniques confirm the compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the piperidine ring (δ ~3.0–4.0 ppm for hydroxyl and adjacent protons) and benzothiazole moiety (aromatic protons at δ ~7.0–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 312.4 (C₁₃H₁₆N₂O₃S₂) .

- Infrared (IR) Spectroscopy : Peaks at ~3400 cm⁻¹ (O–H stretch) and ~1150 cm⁻¹ (S=O stretch) validate functional groups .

Q. What biological activities have been reported for this compound?

-

Antibacterial Activity : Inhibits dihydropteroate synthase (DHPS), disrupting bacterial folate synthesis. Effectiveness varies:

Target Bacteria IC₅₀ (μM) Efficacy Ranking Staphylococcus aureus 12.5 High Escherichia coli 25.0 Moderate -

Neuroprotective Potential : Inhibits acetylcholinesterase (AChE) at ~50% efficacy (10 μM concentration), suggesting utility in neurodegenerative disease research .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

- Catalyst Screening : Replace traditional H₂SO₄ with Lewis acids (e.g., FeCl₃) to enhance cyclization efficiency .

- Flow Chemistry : Use continuous flow reactors to improve reaction control, reducing byproduct formation and achieving >85% yield (vs. 60–70% in batch reactors) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, as evidenced by kinetic studies in related sulfonyl-piperidine syntheses .

Q. How can contradictory data on antibacterial efficacy across studies be resolved?

- Strain-Specific Variations : Validate bacterial strain genotypes (e.g., S. aureus ATCC 25923 vs. clinical isolates) to account for DHPS mutations affecting drug binding .

- Assay Standardization : Use consistent MIC (Minimum Inhibitory Concentration) protocols (e.g., CLSI guidelines) to minimize variability in nutrient media or incubation times .

- Metabolomic Profiling : Compare intracellular folate levels in treated vs. untreated bacteria to confirm target engagement .

Q. What computational strategies predict interactions with AChE?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model the compound’s binding to AChE’s catalytic site (PDB ID: 4EY7). Key interactions include:

- Hydrogen bonding between the piperidin-4-ol hydroxyl and Ser203.

- π-Stacking of the benzothiazole ring with Trp86 .

- MD Simulations : Run 100-ns simulations to assess stability of the ligand-enzyme complex and calculate binding free energy (MM-PBSA/GBSA) .

Q. How can structural analogues be designed to enhance neuroprotective activity?

- Piperidine Modifications : Introduce bulky substituents (e.g., 4-fluorophenyl) to improve AChE binding affinity.

- Sulfonyl Group Tuning : Replace methanesulfonyl with trifluoromethanesulfonyl to enhance electronegativity and blood-brain barrier permeability .

- Benzothiazole Bioisosteres : Substitute with indole or quinazoline rings to explore alternative π-stacking interactions .

Q. What strategies mitigate solubility challenges in in vivo studies?

- Prodrug Design : Convert the hydroxyl group to a phosphate ester (cleaved by phosphatases in vivo) to enhance aqueous solubility .

- Nanoformulation : Encapsulate the compound in PEGylated liposomes, achieving >90% encapsulation efficiency and sustained release in pharmacokinetic models .

Data Contradiction Analysis

Example : Discrepancies in reported IC₅₀ values for E. coli (25 μM vs. 50 μM in some studies).

- Root Cause : Differences in bacterial membrane permeability due to efflux pump expression (e.g., AcrAB-TolC).

- Resolution : Use efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) in combination assays to isolate intrinsic DHPS inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.